

## MOPS-d15 CAS number and molecular weight

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#### An In-Depth Technical Guide to MOPS-d15

This technical guide provides comprehensive information on the deuterated buffer component, **MOPS-d15**, tailored for researchers, scientists, and professionals in drug development. It covers its core properties, applications, and relevant experimental protocols.

## **Core Properties of MOPS-d15**

**MOPS-d15** is the deuterated form of 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used zwitterionic buffer in biological and biochemical research.[1] Deuteration, the replacement of hydrogen atoms with their heavy isotope deuterium, makes **MOPS-d15** a valuable tool in specific analytical applications, primarily as an internal standard for mass spectrometry.

Property	Value	Reference
CAS Number	1219799-30-0	[2]
Molecular Weight	224.35 g/mol	[2]
Molecular Formula	C7D15NO4S	Inferred
Appearance	White Solid	[2]

## The Role of MOPS as a Biological Buffer



MOPS is one of the original "Good's buffers" developed to provide stable pH environments for biochemical and biological systems.[3] With a pKa of 7.20, it is highly effective for maintaining a near-neutral pH in the range of 6.5 to 7.9.[1][4]

Key characteristics of MOPS buffer include:

- Physiological pH Range: Its pKa is close to the physiological pH of many cellular systems,
   making it ideal for cell culture media.[3]
- Low Metal Ion Binding: MOPS shows minimal interference through chelation of most metal ions.[1][4]
- UV Transparency: It has low absorption in the UV spectrum, which is advantageous for spectrophotometric assays.[4]
- Versatility: It is used in a wide array of applications, from protein purification and enzyme assays to electrophoresis.[1][4][5]

### **Experimental Protocols and Applications**

While **MOPS-d15**'s primary role is as an internal standard, its non-deuterated counterpart, MOPS, is used extensively in various experimental protocols.

### **RNA Denaturing Agarose Gel Electrophoresis**

MOPS is the standard buffer for denaturing formaldehyde agarose gel electrophoresis to separate RNA molecules.[2] The buffer maintains a stable pH, which is crucial for the integrity of RNA during the procedure.

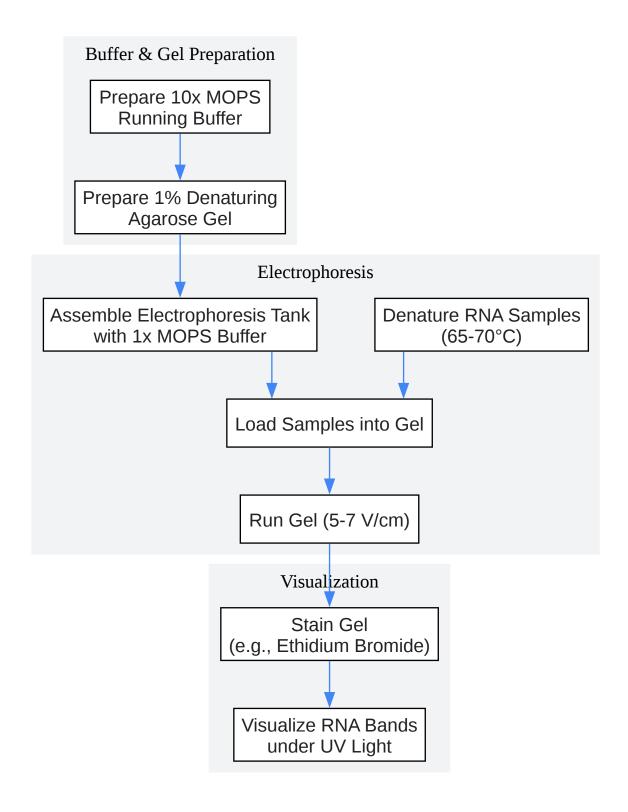
#### **Detailed Methodology:**

- Preparation of 10x MOPS Running Buffer:
  - Dissolve 41.85 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.
  - Add 4.1 g of sodium acetate (anhydrous) and 20 mL of 0.5 M EDTA (pH 8.0).[6][7]
  - Adjust the pH to 7.0 using NaOH.[6]



- Bring the final volume to 1 liter with DEPC-treated water.[6]
- Sterilize the solution by filtration through a 0.22 μm filter. Autoclaving is not recommended
  as it can cause degradation.[1][6]
- Preparation of 1% Denaturing Agarose Gel:
  - In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.
  - Cool the solution to about 60°C.
  - Add 10 mL of 10x MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.[2][7]
  - Pour the gel into a casting tray and allow it to solidify.[2]
- Electrophoresis:
  - Place the gel in an electrophoresis tank and cover it with 1x MOPS running buffer.
  - Denature RNA samples by heating them at 65-70°C for 10-15 minutes in a loading buffer containing formaldehyde and formamide, then chill on ice.[2][7]
  - Load the samples into the wells and run the gel at 5-7 V/cm.[2]
- Visualization:
  - Stain the gel with ethidium bromide or a safer alternative like SYBR Green to visualize the RNA bands under UV light.[2]





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RNA Denaturing Gel Electrophoresis Workflow.

### **Cell Culture**



MOPS is used as a buffering agent in various cell culture media to maintain a stable physiological pH.[5][8] It is important to note that for mammalian cell culture, the MOPS concentration should generally not exceed 20 mM, as higher concentrations can have adverse effects on cell growth and metabolism.[5][9]

### **Protein Purification and Chromatography**

Due to its buffering capacity and low metal ion interaction, MOPS is a suitable buffer for various chromatography techniques used in protein purification.[5]

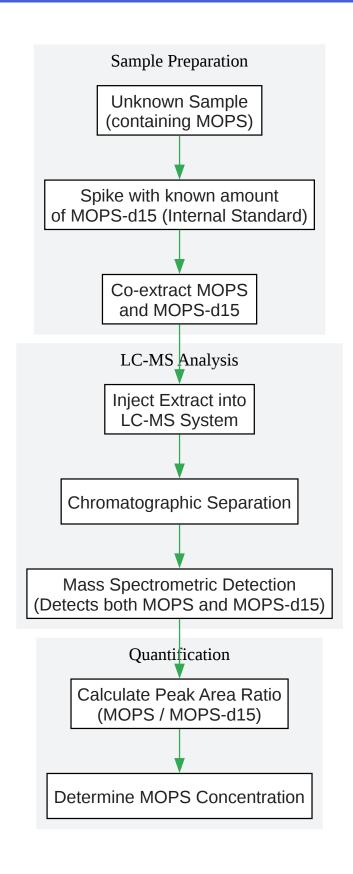
# Application of MOPS-d15 in Quantitative Mass Spectrometry

The primary application of **MOPS-d15** is as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex biological matrices.

#### Methodology Principle:

- Sample Preparation: A known concentration of **MOPS-d15** is spiked into the unknown biological or environmental sample that is being analyzed for the presence of non-deuterated MOPS.
- Extraction: The analyte (MOPS) and the internal standard (MOPS-d15) are extracted from the sample matrix together. The key advantage here is that any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.
- LC-MS Analysis: The sample is injected into an LC-MS system. The liquid chromatography
  step separates MOPS from other molecules in the sample. The mass spectrometer detects
  both MOPS and MOPS-d15. Because MOPS-d15 is chemically identical to MOPS but has a
  higher mass, it can be distinguished by the mass spectrometer.
- Quantification: The concentration of MOPS in the original sample is determined by
  comparing the peak area of the MOPS signal to the peak area of the MOPS-d15 signal. The
  ratio of these areas is used to calculate the precise amount of the analyte, correcting for any
  variability in sample preparation or instrument response.





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Workflow for using MOPS-d15 as an internal standard.



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